molecular formula C20H29N3O3 B3179575 2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide CAS No. 87864-07-1

2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide

Cat. No. B3179575
CAS RN: 87864-07-1
M. Wt: 359.5 g/mol
InChI Key: UGGGFQVASHFSFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of BQDC consists of a butoxyquinoline carbonyl group attached to a diethylethanamine oxide group. The exact structure can be determined using various spectroscopic techniques, but specific details are not available in the current literature.


Chemical Reactions Analysis

Amides, like BQDC, undergo hydrolysis to yield carboxylic acids plus ammonia or an amine upon heating in either aqueous acid or aqueous base . The conditions required for amide hydrolysis are more extreme than those required for the hydrolysis of acid chlorides or esters, but the mechanisms are similar .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Cinchocaine N-Oxide, being a quinoline derivative, has potential applications in medicinal chemistry and drug design . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bioactivity and are considered a privileged structure in drug discovery programs .

N-Oxide Functionalities in Drugs

The compound, having an N-Oxide functionality, could be significant in the medicinal chemistry of drugs . N-Oxides are synthetic or biosynthetic intermediates, prodrugs, drugs, or polymers for applications in drug development and surface engineering . The N-oxide group is critical for biomedical applications of these molecules .

C2-H- Functionalization of Pyridine/Quinoline N-Oxides

The compound could be used in the C2-H- functionalization of pyridine/quinoline N-oxides . This process is significant in the synthesis of various chemical compounds .

Synthesis of Carbonyl, Hydroxyl, and Amino-Functionalized Microporous Carbonaceous Nanospheres

The compound could be used in the preparation of carbonyl, hydroxyl, and amino-functionalized microporous carbonaceous nanospheres . These nanospheres could be used to remove certain compounds from the environment .

Synthesis of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

The compound could be used in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives . These derivatives could have various applications in the field of chemistry .

Inhibition of TRPV3 Ion Channel

The compound could potentially be used in the inhibition of the TRPV3 ion channel . This could have implications in the treatment of diseases related to the TRPV3 ion channel .

Mechanism of Action

Target of Action

Cinchocaine N-Oxide, also known as 2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide or CID 11233694, is a local anesthetic . Its primary targets are the sodium channels present in the neuronal membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Cinchocaine N-Oxide acts by blocking the sodium channels, thereby decreasing the neuronal membrane’s permeability to sodium ions . This inhibition prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the local area where the drug is applied .

Biochemical Pathways

It is known that the drug’s action involves the inhibition of sodium ion channels, which disrupts the normal flow of sodium ions in neuronal cells . This disruption affects the propagation of nerve impulses, leading to a numbing effect in the local area.

Pharmacokinetics

As a local anesthetic, it is generally used for surface anesthesia and its parenteral use is restricted to spinal anesthesia . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties would largely depend on the route of administration and the specific formulation used.

Result of Action

The primary result of Cinchocaine N-Oxide’s action is local anesthesia . By blocking sodium channels and inhibiting nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local or regional anesthesia.

properties

IUPAC Name

2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-4-7-14-26-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(25,5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGGFQVASHFSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[N+](CC)(CC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchocaine N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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